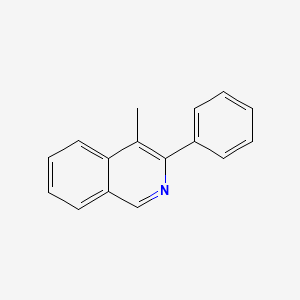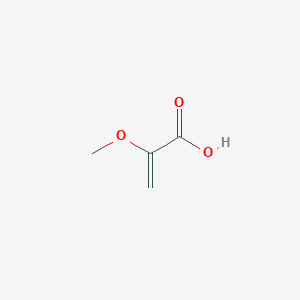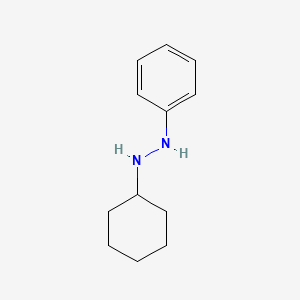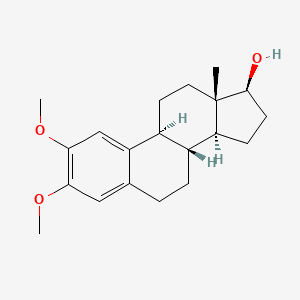
2-Methoxyestradiol-3-methylether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyestradiol-3-methylether belongs to the class of organic compounds known as estrane steroids. These are steroids with a structure based on the estrane skeleton. Thus, 2-methoxyestradiol-3-methylether is considered to be a steroid lipid molecule. 2-Methoxyestradiol-3-methylether is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methoxyestradiol-3-methylether has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 2-methoxyestradiol-3-methylether is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Effects
- Inhibition of Mammary Carcinogenesis: Studies have shown that 2-Methoxyestradiol might have protective effects against estrogen-induced cancers in organs like the mammary gland. Its molecular mechanism is not fully understood but may involve a specific intracellular effector or receptor (Zhu & Conney, 1998).
- Antitumorigenic and Neurotoxic Effects: Research indicates that 2-Methoxyestradiol can cause death in osteosarcoma cells, showing its potential as an anticancer agent. However, it may also play a role as a neurotoxin (Gorska et al., 2014).
- Drug Delivery System Development: A study focusing on TiO2 nanoparticles coated with polyethylene glycol for delivering 2-Methoxyestradiol suggests its application in improving antitumor drug delivery (León et al., 2017).
Molecular and Cellular Mechanisms
- Role in Apoptosis and Cell Proliferation: Research shows that 2-Methoxyestradiol can inhibit proliferation and induce apoptosis in cells independently of estrogen receptors, suggesting a unique pathway of action (Lavallee et al., 2002).
- Transmethylation Reactions in Steroid-Producing Tissues: A study found that organs like the testis, ovary, and adrenal can transmethylate, indicating the importance of extrahepatic sites in the formation of urinary 2-methoxyestrogens (Axelrod & Goldzieher, 1962).
- Induction of Apoptosis in Pancreatic Cancer Cells: 2-Methoxyestradiol has been shown to induce apoptosis by converging extrinsic and intrinsic cell death pathways in pancreatic cancer cells (Basu et al., 2006).
Other Potential Applications
- Inhibiting Mesangial Cell Growth: The compound's role in inhibiting growth in glomerular mesangial cells suggests potential applications in treating renal diseases (Zacharia et al., 2002).
- Multitargeted Anticancer Agents: 2-Methoxyestradiol derivatives have shown potent antiproliferative activity against various cancer cell lines, indicating their potential as multitargeted anticancer agents (Leese et al., 2005).
Propriétés
Numéro CAS |
5976-67-0 |
|---|---|
Nom du produit |
2-Methoxyestradiol-3-methylether |
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-2,3-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H28O3/c1-20-9-8-13-14(16(20)6-7-19(20)21)5-4-12-10-17(22-2)18(23-3)11-15(12)13/h10-11,13-14,16,19,21H,4-9H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1 |
Clé InChI |
AVCFXYYRWRZONV-BKRJIHRRSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OC |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1624540.png)

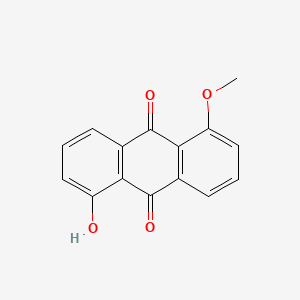
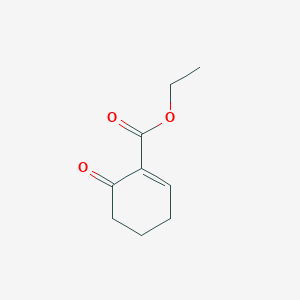

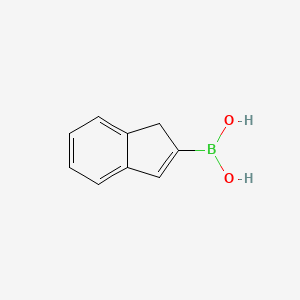

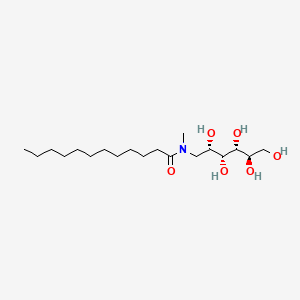

![2-(2-[2-Chloroethoxy]ethoxy)tetrahydropyran](/img/structure/B1624553.png)
